molecular formula C12H11N3S B2931247 2-Methyl-4-(1-methylbenzimidazol-2-yl)-1,3-thiazole CAS No. 1234853-77-0

2-Methyl-4-(1-methylbenzimidazol-2-yl)-1,3-thiazole

Cat. No. B2931247
CAS RN: 1234853-77-0
M. Wt: 229.3
InChI Key: ALZADJKYTAWFAB-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring . Thiazoles, on the other hand, are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a sulfur atom .


Synthesis Analysis

Benzimidazoles can be synthesized through several methods. One common method is the reaction of o-phenylenediamine with a carboxylic acid . Thiazoles can be synthesized by the reaction of α-haloketones and thioamides .


Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring system made up of a benzene ring and an imidazole ring . The imidazole ring in the benzimidazole system is a five-membered ring containing two nitrogen atoms . Thiazoles have a five-membered ring system containing three carbon atoms, a nitrogen atom, and a sulfur atom .


Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the imidazole ring . Thiazoles can also undergo various chemical reactions, including reactions with electrophiles at the sulfur atom .


Physical And Chemical Properties Analysis

Benzimidazoles and thiazoles are generally stable compounds. They are often crystalline solids at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Synthesis and Biological Applications

  • Antihypertensive Agents: The synthesis and reactions of related thiazole compounds have been explored for developing antihypertensive α-blocking agents. These studies have demonstrated the potential of thiazole derivatives in pharmacology, particularly in creating compounds with good antihypertensive activity and low toxicity (Abdel-Wahab et al., 2008).
  • Anticancer Activity: Research has shown the synthesis of thiabendazole-derived 1,2,3-triazole compounds, exhibiting significant in vitro antiproliferative activity against several human cancer cell lines. These findings highlight the anticancer properties of certain thiazole derivatives, suggesting their potential as chemotherapeutic agents (El Bourakadi et al., 2020).

Chemical Applications

  • Corrosion Inhibition: A quantum chemical study of cyclic nitrogen compounds, including thiazole derivatives, has been conducted to investigate their efficiency as corrosion inhibitors on steel in sodium chloride media. This research underscores the significance of thiazole derivatives in protecting metals from corrosion, with theoretical data supporting their effectiveness (Gece & Bilgiç, 2009).

Environmental and Agricultural Applications

  • Pesticide Carrier Systems: Studies have also focused on the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for pesticides like carbendazim and tebuconazole, to which thiazole derivatives are closely related. These systems aim to improve the delivery and efficacy of fungicides, demonstrating a novel application of related compounds in agriculture (Campos et al., 2015).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activities: The antimicrobial properties of benzimidazole derivatives, closely related to the chemical structure , have been explored. These studies indicate the potential of such derivatives in developing new antimicrobial agents (El-masry et al., 2000).
  • Antioxidant Activities: Benzimidazole derivatives have also been examined for their antioxidant properties, particularly in inhibiting lipid peroxidation in the rat liver. This suggests their potential therapeutic application in protecting against oxidative stress-related diseases (Kuş et al., 2004).

Mechanism of Action

The mechanism of action of benzimidazoles and thiazoles can vary widely depending on their functional groups and the target molecules they interact with .

Safety and Hazards

Like all chemicals, benzimidazoles and thiazoles should be handled with care. They should be used in a well-ventilated area and contact with skin and eyes should be avoided .

Future Directions

The future research directions for benzimidazoles and thiazoles could involve exploring their potential uses in various fields such as medicinal chemistry, due to their wide range of biological activities .

properties

IUPAC Name

2-methyl-4-(1-methylbenzimidazol-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8-13-10(7-16-8)12-14-9-5-3-4-6-11(9)15(12)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZADJKYTAWFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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